sodium;propan-2-yl sulfate

Description

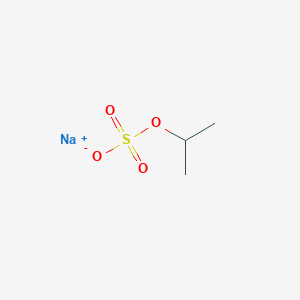

Sodium;propan-2-yl sulfate (IUPAC name: sodium isopropyl sulfate) is an organic sodium salt of a sulfate ester, with the chemical formula $ \text{(CH}3\text{)}2\text{CH-O-SO}_3^-\text{Na}^+ $. This compound consists of a propan-2-yl (isopropyl) group covalently bonded to a sulfate anion, stabilized by a sodium counterion. Alkyl sulfates like this compound are typically surfactants or intermediates in organic synthesis due to their polar sulfate head and hydrophobic alkyl chain .

Properties

IUPAC Name |

sodium;propan-2-yl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S.Na/c1-3(2)7-8(4,5)6;/h3H,1-2H3,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVRBEAAJOBGSQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of sodium;propan-2-yl sulfate involves synthetic routes that include the coupling of a drug and a targeting moiety in an antibody-drug conjugate (ADC) or small molecule-drug conjugate (SMDC). The process typically involves improving the coupling efficiency to obtain a novel bioactive molecule conjugate . Industrial production methods focus on optimizing reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

sodium;propan-2-yl sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

sodium;propan-2-yl sulfate has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of drug delivery and targeting.

Industry: It is used in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of sodium;propan-2-yl sulfate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and ultimately result in therapeutic effects. The specific molecular targets and pathways involved depend on the particular application and context.

Comparison with Similar Compounds

Sodium Sulfate ($\text{Na}2\text{SO}4$)

Structural Differences :

- Sodium sulfate is an inorganic salt, lacking an organic alkyl/aryl group.

- Sodium;propan-2-yl sulfate contains a hydrophobic isopropyl group, making it amphiphilic.

Physical Properties :

Sodium Dodecyl Sulfate ($\text{C}{12}\text{H}{25}\text{OSO}_3^-\text{Na}^+$)

Structural Differences :

- SDS has a longer dodecyl chain, enhancing surfactant properties.

Physical Properties :

Thymol Sulfate ($\text{(C}{10}\text{H}{13}\text{O}_4\text{S}^-$\text{Na}^+$)

Structural Differences :

- Contains a phenolic (thymol) ring with a propan-2-yl group .

Sodium Cumenesulfonate ($\text{C}9\text{H}{11}\text{SO}_3^-\text{Na}^+$)

Structural Differences :

Research Findings and Data Gaps

- Thermochemical Data : Sodium sulfate’s phase transitions and enthalpy values are well-documented , but analogous data for this compound are absent.

- Synthetic Methods: –5 describe sulfate/sulfonate synthesis, suggesting this compound could be prepared via sulfation of isopropanol .

- Environmental Impact: Sodium sulfate is non-toxic but persistent , while alkyl sulfates like SDS require careful disposal .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for high-purity sodium propan-2-yl sulfate?

- Methodology :

- Sulfation : React propan-2-ol (isopropyl alcohol) with sulfating agents like sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) in anhydrous conditions.

- Neutralization : Add sodium hydroxide (NaOH) to the intermediate alkyl sulfuric acid to form the sodium salt.

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted reagents.

- Characterization : Confirm structure via -NMR (δ 1.2–1.4 ppm for methyl groups) and FT-IR (asymmetric S-O stretching at ~1220 cm⁻¹) .

Q. How can sodium propan-2-yl sulfate be analytically distinguished from related alkyl sulfates?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection at 210 nm. Compare retention times against standards.

- Mass Spectrometry : Employ LC-MS/MS in negative ion mode; look for m/z 179 ([M-Na]⁻) and characteristic fragmentation patterns.

- Elemental Analysis : Verify Na and S content via ICP-OES .

Q. What are the key thermodynamic properties of sodium propan-2-yl sulfate?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset (expected >200°C based on sodium sulfate analogs).

- Phase Behavior : Use differential scanning calorimetry (DSC) to identify melting points or hydrate transitions.

- Reference Data : Compare with anhydrous sodium sulfate (ΔfH° = -1387 kJ/mol, S° = 149 J/mol·K) .

Advanced Research Questions

Q. How can hydrogen-bonding networks in sodium propan-2-yl sulfate crystals inform its stability and solubility?

- Methodology :

- Crystallography : Solve the crystal structure using SHELX-97 for small-molecule refinement or PHENIX for high-resolution data.

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).

- Correlation : Link H-bond patterns (e.g., chain vs. ring motifs) to hygroscopicity or solubility in polar solvents .

Q. How can computational modeling predict the reactivity of sodium propan-2-yl sulfate in aqueous solutions?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level to study hydrolysis pathways.

- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate water interactions.

- Validation : Cross-check predicted activation energies with experimental kinetic data (e.g., pH-dependent degradation studies) .

Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data for sodium propan-2-yl sulfate?

- Methodology :

- Multi-Method Validation : Confirm NMR assignments using -DEPTOpt and HSQC. Re-refine crystallographic data with SHELXL to check for disorder or twinning.

- Error Analysis : Quantify uncertainties in bond lengths (e.g., S-O distances) using CRYSTALS software.

- Literature Synthesis : Reconcile discrepancies by comparing synthetic protocols (e.g., solvent purity, crystallization rates) across studies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.